hCA IX Subnanomolar Affinity and Selectivity vs. Sulfonamide
In a direct head-to-head comparison conducted under identical assay conditions within the same primary publication, 5-chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide (BDBM50341402) exhibited a Ki of 0.570 nM against recombinant human carbonic anhydrase IX, representing a ~1.6-fold improvement over the co-published benzenesulfonamide comparator BDBM50341400 (Ki = 0.890 nM) [1]. Critically, the selectivity window against the physiologically ubiquitous cytosolic isoform hCA I was substantially wider for the salicylanilide: Ki(hCA I)/Ki(hCA IX) = 130-fold for the target compound compared to ~711-fold for the sulfonamide comparator, driven by a markedly lower hCA I affinity for the salicylanilide (Ki = 74 nM vs. 633 nM, respectively) [1]. Both compounds were evaluated using a phenol red dye-based stopped-flow CO₂ hydration assay with 15-minute preincubation, as curated by the University of Pisa and deposited in ChEMBL [1].
| Evidence Dimension | hCA IX inhibitory potency and hCA I counter-screen selectivity |
|---|---|
| Target Compound Data | hCA IX Ki = 0.570 nM; hCA I Ki = 74 nM; Selectivity ratio hCA I/IX = 130 |
| Comparator Or Baseline | BDBM50341400 (benzenesulfonamide): hCA IX Ki = 0.890 nM; hCA I Ki = 633 nM; Selectivity ratio hCA I/IX ≈ 711 |
| Quantified Difference | hCA IX: ~1.6-fold more potent; hCA I: ~8.6-fold lower affinity; Net effect: distinct selectivity fingerprint |
| Conditions | Recombinant human CA isoforms; phenol red dye-based stopped-flow CO₂ hydration assay; 15 min preincubation; University of Pisa/ChEMBL curated data (J. Med. Chem. 2018, 61, 5765–5770) |
Why This Matters
For researchers targeting tumor-associated hCA IX in hypoxic cancer models, the combination of subnanomolar on-target potency and reduced cytosolic off-target (hCA I) affinity minimizes confounding pH-related effects in cellular assays, directly influencing experimental interpretability and procurement decision-making.
- [1] Salerno, S. et al. J. Med. Chem. 2018, 61, 5765–5770. BindingDB entries: BDBM50341402 (target) and BDBM50341400 (comparator). View Source
